Technical Guide: Methyl 3,5-dichloropyrazine-2-carboxylate
Technical Guide: Methyl 3,5-dichloropyrazine-2-carboxylate
Executive Summary
Methyl 3,5-dichloropyrazine-2-carboxylate (CAS 330786-09-9) is a high-value heteroaromatic scaffold used extensively in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and antiviral drugs (e.g., Favipiravir analogs). Its utility stems from the differential reactivity of the chlorine atoms at the C3 and C5 positions, enabling highly controlled, sequential nucleophilic aromatic substitutions (
This guide provides a technical deep-dive into the synthesis, reactivity profile, and handling of this compound. Unlike generic pyrazines, the presence of the electron-withdrawing ester group at C2 creates a unique electronic and steric environment that dictates regioselectivity—a critical parameter for medicinal chemists designing non-symmetric pyrazine libraries.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Data |
| Chemical Name | Methyl 3,5-dichloropyrazine-2-carboxylate |
| CAS Number | 330786-09-9 |
| Molecular Formula | |
| Molecular Weight | 207.01 g/mol |
| Appearance | Pale-yellow to brown solid |
| Melting Point | 58–62 °C |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
| Key Hazard | Irritant (Skin/Eye), Respiratory Sensitizer |
Synthetic Routes & Manufacturing[2][4]
The synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate typically proceeds via the esterification of its acid precursor, which is derived from the chlorination of hydroxy-pyrazine intermediates.
Core Synthesis Workflow
The most robust laboratory-scale method involves the methylation of 3,5-dichloropyrazine-2-carboxylic acid . This ensures high purity and avoids the formation of inseparable side products often seen in direct ring chlorination.
Figure 1: Synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate via base-mediated esterification.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate from acid precursor.
-
Preparation: Charge a reaction vessel with 3,5-dichloropyrazine-2-carboxylic acid (1.0 equiv) and anhydrous DMF (7-10 volumes).
-
Base Addition: Add Sodium Bicarbonate (
) (1.2 equiv) in portions. Stir for 15 minutes to ensure deprotonation. Note: Gas evolution ( ) will occur; ensure adequate venting. -
Alkylation: Add Iodomethane (MeI) (6.0 equiv) dropwise at ambient temperature (20–25 °C).
-
Reaction: Stir the mixture for 12–16 hours. Monitor by TLC or LC-MS (Target Mass: 207.01).
-
Work-up:
-
Purification: The crude brown solid is often sufficiently pure (>95%), but can be recrystallized from Hexane/EtOAc if necessary.
Mechanistic Insight: The use of a weak base (
Reactivity & Regioselectivity (The Core Value)
For drug discovery professionals, the value of this scaffold lies in the regioselective displacement of the chlorine atoms.
The Regioselectivity Paradox
In many heteroaromatic systems, the position ortho to an electron-withdrawing group (EWG) is most reactive due to inductive stabilization of the Meisenheimer intermediate. However, for Methyl 3,5-dichloropyrazine-2-carboxylate:
-
C3 Position (Ortho to Ester): Electronically activated but sterically hindered by the ester.
-
C5 Position (Para to Ester): Less sterically hindered.
Field-Proven Insight: Experimental data indicates that for nucleophilic aromatic substitution (
-
C5 Attack (Major): Favored by sterics and sufficient activation from the para-ester and ortho-nitrogen (N4).
-
C3 Attack (Minor): Observed only under forcing conditions or with small, linear nucleophiles.
Figure 2: Regioselectivity map for
Sequential Functionalization Strategy
To synthesize complex non-symmetric pyrazines:
-
Step 1: Perform
at C5 at low/ambient temperature (0–25 °C). -
Step 2: Perform a second
or Palladium-catalyzed cross-coupling (Suzuki/Buchwald) at C3 using higher temperatures (80–100 °C).
This "programmed" reactivity allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.
Applications in Drug Discovery[6]
Kinase Inhibitor Scaffolds
The 3,5-disubstituted pyrazine motif is a bioisostere for the hinge-binding region of many kinase inhibitors. By selectively introducing a solubilizing group at C5 and a hydrophobic pharmacophore at C3, researchers can tune potency and ADME properties independently.
Synthesis of Bioactive Carboxamides
This ester is a direct precursor to Pyrazine-2-carboxamides , a class of molecules including the antiviral Favipiravir (T-705) . While Favipiravir is a 6-fluoro-3-hydroxy derivative, the 3,5-dichloro scaffold serves as a versatile entry point for analogs where the C3-chlorine can be hydrolyzed to a hydroxyl group or displaced by fluorine sources (e.g., KF/18-crown-6).
Safety & Handling
-
Hazard Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.
-
Handling: Manipulate in a fume hood. The compound may hydrolyze slowly in moist air; store under inert gas.
-
Decontamination: Treat spills with dilute NaOH to hydrolyze the ester/chloride to the water-soluble (and less volatile) carboxylate salt before disposal.
References
-
PubChem. (2024). Methyl 3,5-dichloropyrazine-2-carboxylate | C6H4Cl2N2O2. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2023). Studies on the regioselective nucleophilic aromatic substitution (SNAr) reaction of 2-substituted 3,5-dichloropyrazines. Retrieved from [Link]
